4-Fmoc-3(R)-morpholinecarboxylic acid
Overview
Description
4-Fmoc-3®-morpholinecarboxylic acid is a chemical compound used primarily in organic synthesis. It is characterized by the presence of a morpholine ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often utilized in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-3®-morpholinecarboxylic acid typically involves the esterification of morpholinecarboxylic acid with 4-fluorenylmethyloxycarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-Fmoc-3®-morpholinecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fmoc-3®-morpholinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Carbodiimides (e.g., DCC, EDC): Used in peptide coupling reactions to activate the carboxylic acid group.
Acids/Bases: Employed in hydrolysis reactions to cleave ester bonds.
Major Products Formed
Free Amine: Formed after the removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids.
Carboxylic Acid: Formed through hydrolysis of the ester bond.
Scientific Research Applications
4-Fmoc-3®-morpholinecarboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The primary mechanism of action of 4-Fmoc-3®-morpholinecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids. This selective deprotection is crucial for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-(3-pyridyl)-D-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one: Used in the synthesis of hydrophobic peptides.
Fmoc-N-(2,4-dimethoxybenzyl)-glycine: Utilized in the synthesis of peptide nucleic acid monomers
Uniqueness
4-Fmoc-3®-morpholinecarboxylic acid is unique due to its morpholine ring, which imparts specific steric and electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements .
Properties
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIYWXADATNKP-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363606 | |
Record name | 4-Fmoc-3(R)-morpholinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942153-03-9 | |
Record name | 4-Fmoc-3(R)-morpholinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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